molecular formula C18H21NO4 B5062701 N-(2,4-dimethoxyphenyl)-4-propoxybenzamide

N-(2,4-dimethoxyphenyl)-4-propoxybenzamide

Cat. No.: B5062701
M. Wt: 315.4 g/mol
InChI Key: QJLJRGARLIZYGW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-propoxybenzamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-4-propoxybenzamide typically involves the reaction of 2,4-dimethoxyaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethoxyphenyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and propoxy groups play a crucial role in its binding affinity and specificity. For instance, it may inhibit bacterial RNA polymerase by binding to the enzyme’s active site, thereby preventing the synthesis of essential RNA molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and propoxy groups provides a unique scaffold for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-4-11-23-14-7-5-13(6-8-14)18(20)19-16-10-9-15(21-2)12-17(16)22-3/h5-10,12H,4,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLJRGARLIZYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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